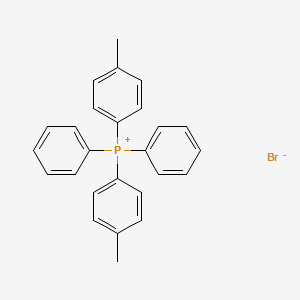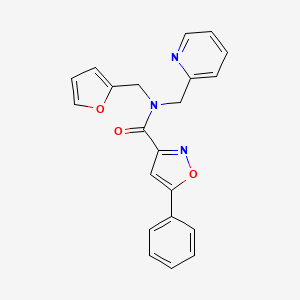
1-(5-Aminopentyl)-3-(fluorescein-5-yl)thiourea HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Aminopentyl)-3-(fluorescein-5-yl)thiourea HCl is a synthetic compound that combines the properties of a thiourea derivative with a fluorescein moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Aminopentyl)-3-(fluorescein-5-yl)thiourea HCl typically involves the reaction of fluorescein isothiocyanate with 5-aminopentylamine in the presence of a suitable solvent. The reaction is usually carried out under mild conditions, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and purification systems. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Aminopentyl)-3-(fluorescein-5-yl)thiourea HCl can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-Aminopentyl)-3-(fluorescein-5-yl)thiourea HCl has several scientific research applications, including:
Chemistry: Used as a fluorescent probe for detecting thiol groups in various chemical reactions.
Biology: Employed in fluorescence microscopy to label and visualize cellular components.
Medicine: Potential use in diagnostic imaging and as a therapeutic agent in targeted drug delivery.
Industry: Utilized in the development of fluorescent dyes and sensors for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-(5-Aminopentyl)-3-(fluorescein-5-yl)thiourea HCl involves its interaction with specific molecular targets. The fluorescein moiety allows the compound to act as a fluorescent probe, while the thiourea group can interact with thiol groups in proteins and other biomolecules. This interaction can lead to changes in fluorescence, which can be used to monitor biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorescein Isothiocyanate: A commonly used fluorescent dye with similar applications in fluorescence microscopy and flow cytometry.
Thiourea Derivatives: Compounds with similar chemical properties and reactivity, used in various chemical and biological applications.
Uniqueness
1-(5-Aminopentyl)-3-(fluorescein-5-yl)thiourea HCl is unique due to its combination of a fluorescein moiety with a thiourea group, providing both fluorescent properties and reactivity with thiol groups. This dual functionality makes it a valuable tool in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C26H26ClN3O5S |
|---|---|
Molekulargewicht |
528.0 g/mol |
IUPAC-Name |
1-(5-aminopentyl)-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea;hydrochloride |
InChI |
InChI=1S/C26H25N3O5S.ClH/c27-10-2-1-3-11-28-25(35)29-15-4-7-19-18(12-15)24(32)34-26(19)20-8-5-16(30)13-22(20)33-23-14-17(31)6-9-21(23)26;/h4-9,12-14,30-31H,1-3,10-11,27H2,(H2,28,29,35);1H |
InChI-Schlüssel |
PXRJXLGUUHZBIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1NC(=S)NCCCCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3R,4S,5S)-5-azido-4-benzoyloxy-2-(2,4-dioxo-1,3-diazinan-1-yl)-5-(iodomethyl)oxolan-3-yl] benzoate](/img/structure/B12342963.png)





![2-{3-benzyl-5,8-dimethyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12343000.png)





![[(2R,3S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl] acetate](/img/structure/B12343036.png)
